Naltrexone-estrone azine
Description
Conceptual Framework of Opioid Antagonist-Steroid Hybrids in Chemical Biology
The creation of hybrid or multifunctional ligands is a strategic approach in medicinal chemistry and chemical biology. mdpi.comresearchgate.net The core idea is to design a single molecule that can interact with multiple biological targets, potentially leading to a more desirable therapeutic profile than administering two separate drugs. mdpi.commdpi.com In the case of opioid antagonist-steroid hybrids, the goal is to combine the properties of a molecule that blocks opioid receptors with one that interacts with steroid hormone pathways. nih.govnih.gov
This approach is based on several key concepts:
Dual-Action Ligands: A single hybrid molecule can ensure that both pharmacophores reach the target tissue or cell simultaneously. researchgate.net
Altered Pharmacokinetics: Linking two molecules can change how the resulting compound is absorbed, distributed, metabolized, and excreted in the body compared to the parent drugs. nih.gov
Novel Pharmacology: The hybrid compound may exhibit unique activities not seen with the individual components or a simple mixture. nih.govmdpi.com For example, a study on a similar hybrid, naloxone-estrone azine, found that the hybrid molecule was a delta-selective opioid antagonist, whereas the parent naloxone (B1662785) is mu-selective. nih.gov
Targeted Delivery: In some designs, one part of the hybrid can act as a carrier to deliver the other part to specific tissues. Steroids, for instance, are known to be taken up by specific tissues, which could theoretically be used to target the delivery of the linked opioid antagonist. acs.org
The rationale for developing such hybrids is often to achieve a synergistic effect or to mitigate the side effects of one of the components. mdpi.com
Historical Context of Naltrexone (B1662487) and Estrone (B1671321) Research in Molecular Pharmacology
To understand the significance of their combination, it is essential to review the history of naltrexone and estrone individually.
Naltrexone: First synthesized in 1963, naltrexone is a potent, orally active opioid antagonist. nih.govwikipedia.org It was developed to treat opioid addiction and was approved by the U.S. Food and Drug Administration (FDA) for this purpose in 1984. nih.govtherecoveryvillage.comgetnaltrexone.com Its mechanism involves competitively blocking opioid receptors, particularly the μ-opioid receptor (MOR), which prevents opioids like heroin from producing their euphoric effects. wikipedia.orgnih.gov In 1994, its use was expanded to include the treatment of alcohol use disorder, as it was found to reduce cravings and the rewarding effects of alcohol. nih.gov Further research has explored its effects on various cellular pathways, including potential immunomodulatory roles. harborcompounding.comresearchgate.netfrontiersin.org
Estrone: Estrone is a naturally occurring estrogenic steroid hormone, one of the three major endogenous estrogens alongside estradiol (B170435) and estriol. wikipedia.orgnih.gov First discovered in 1929, it is a weaker estrogen compared to estradiol but serves as an important precursor. wikipedia.orgwikipedia.org Early research focused on its role in female reproductive biology and the development of female secondary sex characteristics. oup.com The discovery of the estrogen receptor by Elwood Jensen in 1958 was a pivotal moment, revealing that estrogens exert their effects by binding to these specific intracellular receptors and modulating gene transcription. nih.govoup.com This understanding paved the way for the development of hormonal therapies for conditions like menopausal symptoms, osteoporosis, and hormone-dependent cancers. oup.comoup.com
Rationale for the Design and Investigation of Naltrexone-Estrone Azine as a Dual-Action Compound
The design of this compound stems from the desire to create a molecule with a unique pharmacological profile by combining an opioid antagonist and a steroid. nih.govresearchgate.net The specific scientific rationale for investigating this hybrid compound includes exploring its potential dual actions and novel properties. nih.govnih.gov
One study investigated the effects of this compound on pituitary luteinizing hormone (LH) secretion in rats. nih.gov The researchers aimed to see if the hybrid could stimulate LH secretion without needing additional estrogen pretreatment, a characteristic of naltrexone. nih.gov Surprisingly, the study found that this compound behaved like an estrogen, inhibiting LH secretion, rather than as an opioid antagonist. nih.govnih.gov This unexpected finding highlights a key principle of hybrid drug design: the resulting molecule's activity is not always a simple sum of its parts. nih.gov
The azine bridge itself is a point of interest. In some chemical contexts, azine bridges have been shown to act as "conjugation stoppers," meaning they can prevent electronic communication between the two parts of the molecule. acs.orgresearchgate.net This property could be useful in designing molecular devices or drugs where the independent action of each pharmacophore is desired. scribd.comacs.org The investigation of this compound, therefore, also contributes to the fundamental understanding of how these chemical linkers function in complex biological molecules.
Research Findings on this compound and Related Hybrids
| Compound | Key In Vitro / In Vivo Finding | Implication |
|---|---|---|
| This compound | In ovariectomized rats, it inhibited Luteinizing Hormone (LH) secretion and showed estrogenic effects on the pituitary gland. nih.govnih.gov | The hybrid behaves pharmacologically as an estrogen, not as an opioid antagonist, in this specific biological context. nih.gov |
| Naloxone-Estrone Azine | Showed 9-fold higher potency than naloxone in antagonizing delta-opioid receptors and a much longer duration of action. nih.gov | Hybridization can significantly alter receptor selectivity and duration of action compared to the parent compound. nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(7Z)-3-(cyclopropylmethyl)-7-[(E)-(3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene)hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H45N3O4/c1-36-14-12-26-25-8-6-24(42)18-22(25)4-7-27(26)28(36)9-11-31(36)40-39-29-13-15-38(44)32-19-23-5-10-30(43)34-33(23)37(38,35(29)45-34)16-17-41(32)20-21-2-3-21/h5-6,8,10,18,21,26-28,32,35,42-44H,2-4,7,9,11-17,19-20H2,1H3/b39-29-,40-31+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRMQORSCWANRR-XMSFGIAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN=C4CCC5(C6CC7=C8C5(C4OC8=C(C=C7)O)CCN6CC9CC9)O)CCC1=C3C=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1\2CCC3C(C1CC/C2=N\N=C/4\CCC5(C6CC7=C8C5(C4OC8=C(C=C7)O)CCN6CC9CC9)O)CCC1=C3C=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H45N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140188-23-4 | |
| Record name | Naltrexone-estrone azine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140188234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Pharmacology and Receptor Interactions of Naltrexone Estrone Azine in Preclinical Models
Opioid Receptor Binding and Antagonism Profile
The opioid-related activity of naltrexone-estrone azine has been characterized through a series of in vitro assays to determine its binding affinity for different opioid receptor subtypes and its functional antagonism.
Competitive binding assays are crucial for determining the affinity of a compound for specific receptors. In studies involving this compound, its ability to displace radiolabeled ligands from mu (µ), delta (δ), and kappa (κ) opioid receptors in rat brain preparations has been assessed. These assays provide a quantitative measure of the compound's binding affinity, typically expressed as the inhibition constant (Ki) or the concentration required to inhibit 50% of specific binding (IC50).
While specific Ki values for this compound at all three receptor subtypes are not detailed in the available literature, it has been established that the compound demonstrates affinity for the mu-opioid receptor. researchgate.net The design of the molecule, linking naltrexone (B1662487) to estrone (B1671321), was intended to create probes for studying opioid receptors, and these compounds were characterized by their ability to compete with tritium-labeled dihydromorphine, a classic mu-opioid receptor ligand. researchgate.net
Table 1: Opioid Receptor Binding Profile of this compound
| Receptor Subtype | Ligand Displaced | Preparation | Finding |
| Mu (µ) | [³H]-Dihydromorphine | Rat Brain | Demonstrates competitive binding affinity. researchgate.net |
| Delta (δ) | Not specified | Not specified | Data not available in provided sources. |
| Kappa (κ) | Not specified | Not specified | Data not available in provided sources. |
Further characterization of a compound's interaction with G-protein coupled receptors, such as opioid receptors, involves assessing its ability to modulate agonist-induced G-protein activation. This is often measured through assays like the [³⁵S]GTPγS binding assay. Such studies would reveal whether this compound acts as an antagonist by preventing the conformational changes in the receptor necessary for G-protein coupling and subsequent signaling.
Detailed data from agonist-induced G-protein activation inhibition studies for this compound are not extensively covered in the provided search results. However, its classification as a potent opioid antagonist implies that it would inhibit agonist-induced G-protein activation. researchgate.net
The functional antagonist properties of this compound have been evaluated in isolated tissue preparations, which are classic models for assessing opioid activity. The mouse vas deferens is a preparation rich in delta-opioid receptors, while the guinea pig ileum myenteric plexus-longitudinal muscle preparation is predominantly populated with mu-opioid receptors. In these assays, the ability of an antagonist to reverse the inhibitory effects of an opioid agonist on electrically evoked muscle contractions is measured.
This compound has been shown to be a potent antagonist of opioid effects in both the mouse vas deferens and guinea pig ileum preparations. researchgate.net This indicates that it effectively blocks the action of opioid agonists at both mu and delta opioid receptors in these functional assays. researchgate.net
Table 2: Functional Antagonism of this compound in Isolated Tissues
| Tissue Preparation | Predominant Receptor | Activity |
| Mouse Vas Deferens | Delta (δ) | Potent antagonist of opioid effects. researchgate.net |
| Guinea Pig Ileum | Mu (µ) | Potent antagonist of opioid effects. researchgate.net |
Agonist-Induced G-Protein Activation Inhibition Studies
Estrogenic Activity and Estrogen Receptor Modulation
The presence of the estrone component in this compound suggests a potential for interaction with estrogen receptors and subsequent modulation of estrogen-sensitive pathways.
Direct assessment of the binding of this compound to estrogen receptors (ERα and ERβ) would be conducted through in vitro binding assays using preparations of cells or tissues expressing these receptors. Such studies would quantify the affinity of the compound for estrogen receptors and help to understand its potential as an estrogenic agent.
Specific data from in vitro estrogen receptor binding assays for this compound are not detailed in the provided search results. However, the observed effects on the endocrine system in vivo suggest an interaction with estrogenic pathways.
The secretion of luteinizing hormone (LH) from the pituitary gland is under the regulatory control of both opioids and estrogens. In ovariectomized rodents, the removal of the ovaries eliminates the primary source of endogenous estrogens, leading to an increase in LH secretion. This model is therefore useful for studying the effects of exogenous compounds on LH levels.
Studies in ovariectomized rats have investigated the effect of this compound on LH secretion. researchgate.net It is known that estrogen administration can exert both negative and positive feedback effects on LH release. researchgate.net Research has focused on the impact of in vivo administration of this compound on the subsequent release of LH stimulated by luteinizing hormone-releasing hormone (LHRH) from the pituitary gland in vitro. researchgate.net This approach allows for the differentiation of the compound's effects at the pituitary level. The hybrid nature of this compound, combining an opioid antagonist with an estrogenic component, makes it a tool to explore the interplay between these two systems in regulating LH secretion. researchgate.net
Comparative Estrogenic Effects with Estradiol (B170435) Benzoate (B1203000) and Estrone Hydrazone in Animal Models
Preclinical studies in animal models, particularly in ovariectomized rats, have been instrumental in elucidating the estrogenic properties of this compound. These investigations have compared its effects with those of conventional estrogens like estradiol benzoate and its precursor component, estrone hydrazone. The primary endpoints in these studies typically include the regulation of luteinizing hormone (LH) secretion and the trophic effects on uterine tissue, both of which are classical indicators of estrogenic activity.
In long-term ovariectomized rats, chronic administration of this compound resulted in a marked inhibition of LH secretion and a significant increase in uterine weight (uterine proliferation). researchgate.net These effects were found to be similar to those produced by both estradiol benzoate and estrone hydrazone, confirming the potent estrogenic activity of the hybrid compound. researchgate.net One notable finding was that in short-term ovariectomized rats, this compound appeared to exert its effects more rapidly than estrone hydrazone. researchgate.net
Further studies examining the effects on the pituitary gland's response to luteinizing hormone-releasing hormone (LHRH) have provided additional insights. In these experiments, short-term treatment with this compound significantly blunted the pituitary's LH response to an LHRH challenge in vitro. drugbank.com This inhibitory effect was not observed with a short-term treatment of estradiol benzoate, suggesting that this compound is more effective in inducing this negative estrogenic feedback in a shorter timeframe. drugbank.com Conversely, long-term treatment with either this compound or estradiol benzoate led to a considerable enhancement of the pituitary's LH response to LHRH, which is indicative of a positive estrogenic feedback effect. drugbank.com
The following table summarizes the comparative findings from these preclinical studies in ovariectomized rat models.
| Parameter | This compound | Estradiol Benzoate | Estrone Hydrazone |
| LH Secretion (Chronic Treatment) | Inhibition researchgate.net | Similar Inhibition researchgate.net | Similar Inhibition researchgate.net |
| Uterine Proliferation (Chronic Treatment) | Increased researchgate.net | Similar Increase researchgate.net | Similar Increase researchgate.net |
| Pituitary LH Response to LHRH (Short-Term) | Decreased drugbank.com | No Effect drugbank.com | More effective in time drugbank.com |
| Pituitary LH Response to LHRH (Long-Term) | Increased drugbank.com | Increased drugbank.com | Not specified |
These comparative data from animal models underscore that this compound not only possesses estrogenic activity but that its potency and temporal dynamics can differ from standard estrogens like estradiol benzoate and its parent compound, estrone hydrazone.
Hybrid Pharmacological Actions: Interplay of Opioid and Estrogenic Pathways
This compound is a novel hybrid molecule engineered by combining an opioid antagonist (naltrexone) with a steroid hormone (estrone). researchgate.net This design theoretically allows for simultaneous interaction with both the opioid and estrogen receptor systems. The naltrexone component is a well-established competitive antagonist at opioid receptors, with a particularly high affinity for the mu-opioid receptor. nih.gov The estrone component provides the structural basis for interaction with estrogen receptors.
However, the in vivo pharmacological profile of this compound presents a complex picture that challenges simple assumptions of dual antagonism. While designed with an opioid antagonist moiety, preclinical studies surprisingly reveal that its dominant in vivo effects are estrogenic. researchgate.net In ovariectomized rats, unlike naltrexone which typically stimulates LH secretion (especially in the presence of estrogen priming), this compound consistently inhibits LH secretion, an effect characteristic of estrogen action. researchgate.net This suggests that the estrogenic activity of the molecule can override or mask the expected functional consequences of opioid receptor blockade in the regulation of LH.
The precise molecular mechanism underpinning this observed dominance of estrogenic action and the nature of the dual receptor engagement remain to be fully elucidated. It is not definitively known from the available literature whether the intact hybrid molecule binds to both receptor types, or if it might function as a prodrug, being metabolized to release its individual components to act on their respective targets. However, the potent and rapid estrogenic effects observed in vivo suggest that the estrone part of the molecule is highly active. researchgate.netdrugbank.com One study on a similar hybrid, naloxone-estrone azine, demonstrated that it acted as a delta-selective opioid antagonist in vitro, suggesting that the hybrid structure can influence receptor selectivity. researchgate.net It is plausible that this compound possesses a unique pharmacological profile where its estrogenic signaling significantly influences the net physiological outcome, potentially through complex intracellular crosstalk between the estrogen and opioid signaling pathways.
The Hypothalamic-Pituitary-Gonadal (HPG) axis is a critical endocrine feedback system that regulates reproduction, governed by hormonal signals from the hypothalamus (Gonadotropin-Releasing Hormone, GnRH), the pituitary gland (LH and Follicle-Stimulating Hormone, FSH), and the gonads (estrogen, progesterone, testosterone). nih.govnih.gov Estrogens typically exert negative feedback on the hypothalamus and pituitary to suppress GnRH and LH secretion. nih.gov Endogenous opioid peptides also play a role in this regulation, generally by inhibiting GnRH release, and their blockade by antagonists like naltrexone would be expected to increase LH levels. wikipedia.org
The actions of this compound in animal models demonstrate a profound impact on the HPG axis, primarily through its potent estrogenic effects. As observed in ovariectomized rats, the compound mimics the negative feedback effect of estrogen, leading to the suppression of LH secretion. researchgate.net This finding is significant because it indicates that the estrogenic component of the hybrid molecule is the principal driver of its effect on the HPG axis, to the extent that it negates the expected stimulatory effect on LH that would result from the naltrexone moiety's opioid antagonism. researchgate.net
The ability of this compound to modulate the pituitary's sensitivity to LHRH further illustrates its deep integration into the HPG feedback loop. drugbank.com Short-term administration induces a negative feedback effect, dampening the pituitary's responsiveness, while long-term administration primes the pituitary for an enhanced response, a hallmark of estrogen's positive feedback mechanism that is crucial for the pre-ovulatory LH surge in intact females. drugbank.comnih.gov These findings suggest that this compound can effectively substitute for endogenous estrogen in modulating the intricate feedback mechanisms of the HPG axis in these preclinical models. The inhibitory effect on LH release caused by short-term treatment with this compound could be partially blocked by the co-administration of naltrexone, indicating some level of interplay between the opioid and estrogenic pathways at the pituitary level. drugbank.com
Structure Activity Relationship Sar Studies of Naltrexone Estrone Azine and Analogues
Elucidating Key Structural Features for Opioid Receptor Affinity and Selectivity
The opioid antagonist properties of naltrexone-estrone azine and its analogues are primarily dictated by the naltrexone (B1662487) moiety and the nature of its linkage to the steroidal component.
Influence of Azine Linkage and Steroid Moiety on Opioid Antagonism
The covalent linkage of naltrexone to a steroid, such as estrone (B1671321), via an azine bridge (C=N-N=C) significantly modifies its opioid receptor binding profile. While naltrexone itself is a potent, non-selective antagonist at mu (µ), kappa (κ), and delta (δ) opioid receptors, the introduction of the bulky steroid moiety through the azine linker can alter both affinity and selectivity. wikipedia.org
Role of the Naltrexone Core Modifications
Modifications to the naltrexone core have a profound impact on opioid receptor affinity and selectivity. Naltrexone is a derivative of oxymorphone, and its antagonist activity is largely attributed to the N-cyclopropylmethyl substituent. wikipedia.org Studies on various naltrexone analogues have demonstrated that even minor structural changes can lead to significant shifts in binding profiles.
For example, the synthesis and evaluation of a 4-hydroxy analogue of naltrexone revealed a compound with exceptionally high affinity for the µ-opioid receptor (Ki = 0.052 nM). drugbank.com This highlights the sensitivity of the opioid receptor to substitutions on the morphinan (B1239233) skeleton. The introduction of different substituents can alter the electronic distribution and conformation of the molecule, thereby affecting its ability to bind to the receptor.
Bivalent ligands, where two naltrexone or related pharmacophores are linked together, have also been explored. A study on a heterodimer of butorphan (B10826112) and naltrexone showed that this bivalent ligand maintained high affinity for all three opioid receptors, comparable to the parent naltrexone. nih.gov This indicates that the naltrexone core can tolerate significant modification at the C-6 position (where the azine linkage is typically formed) while retaining its fundamental opioid receptor binding characteristics.
| Compound | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Reference |
|---|---|---|---|---|
| Naltrexone | ~0.1 - 1.5 | ~0.78 - 38 | ~0.25 - 8.8 | nih.govnih.govguidetopharmacology.org |
| 4-Hydroxy Naltrexone Analogue | 0.052 | - | - | drugbank.com |
| Butorphan-Naltrexone Heterodimer | 0.23 | 0.25 | 38 | nih.gov |
Defining Structural Determinants for Estrogenic Activity
The estrogenic properties of this compound are conferred by the estrone component of the hybrid molecule.
Impact of Estrone Component Modifications on Estrogen Receptor Modulation
Studies have surprisingly demonstrated that this compound behaves like an estrogen in vivo, capable of inducing uterine proliferation and inhibiting luteinizing hormone (LH) secretion in a manner similar to estrone and estradiol (B170435). Current time information in Bangalore, IN.nih.gov This indicates that the estrone moiety, even when linked to the bulky naltrexone molecule, can effectively bind to and activate estrogen receptors.
The key structural features of estrogens for receptor binding are well-established and include a phenolic A-ring with a hydroxyl group at C-3, and a specific distance between this hydroxyl group and a hydrogen-bonding functionality at the C-17 position. In this compound, the C-17 keto group of estrone is replaced by the azine linkage. The nitrogen atoms of the azine linker may act as hydrogen bond acceptors, mimicking the role of the C-17 oxygen and allowing for productive binding to the estrogen receptor.
While specific SAR studies on a series of this compound analogues with modified estrone components are limited, research on other estradiol derivatives provides valuable insights. For example, modifications at various positions on the steroid nucleus can significantly impact estrogen receptor binding and activity.
Steroid Backbone Influence on Estrogenic Potency
In the case of this compound, the attachment of the large naltrexone moiety could potentially hinder the binding of the estrone part to the estrogen receptor. However, the observed potent estrogenic effects suggest that the molecule adopts a conformation that allows the estrone portion to access and activate the receptor. Current time information in Bangalore, IN.nih.gov
SAR of Mixed Azine Analogues (e.g., Pregnenolone-Naltrexone Azine, Estrone-Naloxone Azine)
The synthesis and evaluation of other mixed azine analogues have provided further insights into the SAR of these hybrid compounds.
Estrone-Naloxone Azine: This compound, where naltrexone is replaced by the closely related antagonist naloxone (B1662785), has been shown to be a potent and long-acting δ-selective opioid antagonist. nih.gov A study comparing its opioid receptor binding to that of naloxone revealed a significant shift in selectivity. While naloxone is µ-selective, estrone-naloxone azine displayed a higher relative affinity for the δ-receptor. nih.gov This further supports the idea that the steroid moiety plays a key role in directing the opioid antagonist towards a specific receptor subtype.
| Compound | δ-Receptor Relative Affinity | μ-Receptor Relative Affinity | κ-Receptor Relative Affinity | Reference |
|---|---|---|---|---|
| Naloxone | 0.05 | 0.87 | 0.08 | nih.gov |
| Estrone-Naloxone Azine | 0.70 | 0.16 | 0.14 | nih.gov |
Pregnenolone-Naltrexone Azine: This mixed azine is noted as a δ-selective opiate antagonist. nih.gov Pregnenolone (B344588), a precursor to many steroid hormones, lacks the aromatic A-ring characteristic of estrogens. The fact that this hybrid still exhibits opioid antagonism highlights the modular nature of these compounds, where the opioid activity is primarily driven by the naltrexone component. The selectivity for the δ-receptor again points to the influence of the steroid in modulating the interaction with opioid receptor subtypes.
Comparative Analysis of Opioid and Estrogen Hybrid Structures
The creation of hybrid molecules, such as this compound, which merge the structural features of opioids and estrogens, has led to compounds with unique pharmacological profiles. This compound (EH-NX) is a notable example, being a hybrid of the opioid antagonist naltrexone and the steroidal hormone estrone. researchgate.netnih.gov
Initial studies of these hybrid structures have revealed unexpected activities. For instance, while naltrexone is a known opioid antagonist, EH-NX has demonstrated estrogen-like effects. nih.gov In studies on ovariectomized rats, EH-NX was found to inhibit luteinizing hormone (LH) secretion, a characteristic effect of estrogens, rather than stimulating it as would be expected from an opioid antagonist in the presence of estrogen priming. nih.gov This suggests that the conjugation of naltrexone to estrone significantly alters its pharmacological activity, with the steroidal component's action becoming dominant in this particular biological context.
A comparative analysis with a similar hybrid, naloxone-estrone azine (N-EH), further illuminates the nuances of these structures. N-EH was found to be a potent and long-acting opioid antagonist, but with a surprising selectivity for delta-opioid receptors over mu-opioid receptors, a reversal of the selectivity typically observed with naloxone. nih.gov This shift in receptor preference highlights how the steroid moiety can influence the binding affinity and selectivity of the opioid portion.
Table 1: Comparative Activity of Opioid-Estrogen Hybrids
| Compound | Opioid Component | Estrogen Component | Primary Observed Activity | Receptor Selectivity |
| This compound (EH-NX) | Naltrexone | Estrone | Estrogenic (LH secretion inhibition) nih.gov | Not specified in this context |
| Naloxone-Estrone Azine (N-EH) | Naloxone | Estrone | Delta-selective opioid antagonist nih.gov | 9-fold more potent for delta vs. mu nih.gov |
Design Principles for Novel Steroid-Opioid Conjugates
The insights gained from studying compounds like this compound have informed the design principles for creating new steroid-opioid conjugates with desired therapeutic properties. A primary goal in this field is to develop molecules that can selectively target specific tissues or receptor subtypes, potentially enhancing therapeutic efficacy while minimizing side effects. acs.org
One key design principle involves using the steroid as a carrier or targeting moiety to deliver the opioid component to specific sites of action. acs.org For example, the lipophilic nature of steroids can be exploited to improve the delivery of conjugated drugs across biological membranes, including the blood-brain barrier. acs.org
Furthermore, the design of novel conjugates often involves a "multi-target" or "bifunctional" drug design strategy. mdpi.com The aim is to create a single molecule that can simultaneously interact with both opioid and steroid hormone receptors, or where one moiety modulates the activity of the other. This approach could lead to drugs with synergistic effects or novel therapeutic applications that are not achievable with the individual components alone. For instance, a conjugate could be designed to have both analgesic (opioid-mediated) and anti-inflammatory (steroid-mediated) properties.
Table 2: Key Design Considerations for Steroid-Opioid Conjugates
| Design Principle | Rationale | Example Application |
| Steroid as a Carrier | Enhance lipophilicity and membrane permeability. acs.org | Improved brain delivery of opioid antagonists. acs.org |
| Linker Modification | Control spatial orientation and stability. | The azine linker in EH-NX dictates its specific pharmacological profile. scribd.com |
| Multi-Target Design | Achieve synergistic or novel therapeutic effects. mdpi.com | Development of compounds with combined analgesic and anti-inflammatory actions. |
| SAR-Guided Modification | Fine-tune receptor affinity and selectivity. nih.gov | Altering substituents to enhance delta-opioid receptor selectivity. |
Advanced Research Applications and Methodologies for Naltrexone Estrone Azine Investigation
Development of Novel Opioid Antagonist-Estrogen Hybrid Probes for Receptor Research
The creation of hybrid molecules like naltrexone-estrone azine represents a sophisticated strategy in medicinal chemistry to develop probes for investigating receptor function and interaction. By physically linking an opioid antagonist with an estrogen, this compound acts as a single molecular tool to explore the complex interplay between the opioidergic and estrogenic systems.
Research has shown that this compound (also referred to as EH-NX) is a potent and long-acting opioid antagonist in laboratory settings (in vitro). nih.gov However, its pharmacological profile in vivo is unexpectedly complex. In studies using ovariectomized rats, this compound did not produce the expected stimulatory effect on Luteinizing Hormone (LH) secretion that is typical of opioid antagonists. nih.gov Instead, it mimicked the effects of estrogen by inhibiting LH secretion, demonstrating a dominant estrogenic character in this specific biological context. nih.govmindat.org Further in vitro studies on pituitary glands confirmed that the compound has direct estrogenic activity at the pituitary level, influencing the release of LH in response to Luteinizing Hormone-Releasing Hormone (LHRH). nih.gov
This dual functionality makes it a valuable probe for several reasons:
Investigating Receptor Crosstalk: The compound can be used to study how the activation or blockade of one receptor type (e.g., estrogen receptor) by one part of the molecule influences the binding or signaling of the other part of the molecule at its target (e.g., opioid receptor). Research has shown that estrogen can induce the internalization of μ-opioid receptors, an effect blocked by naltrexone (B1662487), providing a clear example of the system-level interactions that hybrid probes can help elucidate. nih.gov
Mapping Neuroendocrine Circuits: By observing the systemic effects of a dual-action compound, researchers can better understand the integrated neurochemical circuits that regulate functions like reproduction, where both opioids and estrogens are key modulators. nih.gov
Selective Antagonism: Related hybrid compounds, such as naloxone-estrone azine, have been identified as novel, non-peptide selective opiate antagonists, highlighting the potential for this chemical class to yield highly specific research tools. researchgate.netresearchgate.net
| Experimental Model | Observed Effect | Primary Pharmacological Profile Exhibited | Reference |
|---|---|---|---|
| In Vitro Assays | Potent and long-acting opioid antagonism | Opioid Antagonist | nih.gov |
| Ovariectomized Rats (In Vivo) | Inhibition of Luteinizing Hormone (LH) secretion and uterine proliferation | Estrogenic | nih.gov |
| Rat Pituitary Glands (In Vitro) | Decreased pituitary LH response to LHRH stimulation | Estrogenic | nih.gov |
Potential in Preclinical Cancer Research Modalities (e.g., Opioid Growth Factor-Receptor Axis Modulation, Estrogen Receptor Targeting)
The dual nature of this compound provides a compelling rationale for its investigation in preclinical cancer models, especially for hormone-sensitive cancers like breast cancer. The strategy involves simultaneously targeting two distinct pathways known to be involved in tumor growth and proliferation.
Opioid Growth Factor-Receptor (OGF-OGFr) Axis Modulation
The OGF-OGFr axis is a key biological pathway that inhibits cell proliferation. nih.gov The opioid growth factor (OGF), chemically identified as [Met⁵]-enkephalin, interacts with its receptor (OGFr) to regulate cell growth. nih.gov Low-dose naltrexone (LDN) has been shown to intermittently block the OGFr, which leads to a compensatory upregulation in the production of both OGF and OGFr. nih.govmdpi.com This subsequent increase in inhibitory signaling can slow the proliferation of cancer cells. mdpi.comnih.gov This mechanism has been identified as a potential therapeutic target in several cancers, including ovarian and breast cancer. nih.govnih.govresearchgate.net
Estrogen Receptor (ER) Targeting
A large percentage of breast cancers are ER-positive, meaning their growth is fueled by estrogen. nih.gov The estrone (B1671321) component of the hybrid molecule can directly interact with these receptors. Furthermore, studies have demonstrated that opioid antagonists like naloxone (B1662785) and naltrexone can independently inhibit the growth of ER-positive breast cancer cells. nih.govnih.gov Naloxone has been shown to act as a direct antagonist of estrogen receptor activity in MCF-7 breast cancer cells. nih.gov Therefore, a hybrid molecule could theoretically target ER-positive cancer cells through multiple mechanisms: delivering a cytotoxic or modulatory payload via the estrone moiety and simultaneously inhibiting ER function and the OGF-OGFr axis via the naltrexone moiety. nih.govnih.gov
The combination of these two targeting strategies in a single molecule like this compound could offer a synergistic anti-cancer effect, a hypothesis ripe for preclinical investigation.
In Silico and In Vitro Models for Predicting Biological Activity and Interactions
To evaluate the potential of complex molecules like this compound without extensive animal testing, researchers rely on a combination of in vitro (cell-based) and in silico (computer-based) models.
In Vitro Models
In vitro assays are essential for determining the direct biological effects of a compound on cells. For this compound and its parent compounds, these models have been crucial.
Receptor Activity Assays: As mentioned, the estrogenic activity of this compound was confirmed using in vitro rat pituitary gland cultures. nih.gov Reporter gene assays, such as the Chemically Activated LUciferase eXpression (CALUX) assay, are standard methods for screening compounds for estrogenic or androgenic activity and show good correlation with in vivo results. nih.gov
Cancer Cell Proliferation Assays: The anticancer potential of related compounds has been evaluated using various human cancer cell lines. For example, naloxone's ability to inhibit proliferation was tested in MCF-7 breast cancer cells. nih.gov Synthetic estrone dimers have been evaluated against a panel of gynecological cancer cell lines to measure their antiproliferative effects. mdpi.com These established assays would be the primary method for initial preclinical testing of this compound.
| Cell Line | Cancer Type | Compound Type Evaluated | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer (ER-positive) | Naloxone, Estrone Dimers | nih.govmdpi.com |
| T47D | Breast Cancer (ER-positive) | Estrone Dimers | mdpi.com |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Estrone Dimers | mdpi.com |
| HeLa, SiHa, C33A | Cervical Cancer | Estrone Dimers | mdpi.com |
| A2780 | Ovarian Cancer | Estrone Dimers | mdpi.com |
| SKOV-3 | Ovarian Cancer | Low-Dose Naltrexone | zotarellifilhoscientificworks.com |
In Silico Models
In silico techniques use computer simulations to predict the properties of a molecule.
Molecular Docking: This method simulates the interaction between a ligand (the drug) and its receptor. It can predict the binding affinity and orientation of this compound at both the μ-opioid receptor and the estrogen receptor. Studies have successfully used this approach to characterize the binding of various estrogen derivatives to ER subtypes, showing a strong correlation between computed binding energy and experimentally determined binding affinity. plos.org This makes it a powerful tool for predicting the activity of novel hybrid compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models analyze how changes in a molecule's structure affect its biological activity. By comparing a series of related hybrid compounds, these models can identify the key structural features required for optimal activity at each target. u-tokyo.ac.jp
Drug Repositioning and Network Analysis: Computational approaches can analyze large biological datasets to identify new uses for existing drugs or to understand how a multi-target drug might affect cellular networks. preprints.org These methods can help predict the systemic effects of a compound like this compound.
Future Directions in the Design of Multi-Targeting Chemical Compounds
The "one drug, one target" paradigm has been challenged by the complexity of diseases like cancer, leading to the rise of multi-target drug design. researchgate.net Compounds designed to engage multiple predefined therapeutic targets can offer enhanced efficacy, simplified administration, and potentially reduced side effects compared to combination therapies. acs.orgfrontiersin.org
This compound serves as an early example of this design philosophy, physically linking two distinct pharmacophores. Future research in this area is likely to focus on several key aspects:
Linker Optimization: The nature, length, and flexibility of the linker connecting the two active moieties are critical. Future designs will explore different linkers to fine-tune the spatial orientation and release kinetics of the pharmacophores, potentially improving the affinity and efficacy at each target.
Pharmacophore Diversification: The core components can be varied. Different opioid antagonists (e.g., naloxone, naltrexone derivatives) could be paired with various selective estrogen receptor modulators (SERMs) or selective estrogen receptor downregulators (SERDs) to create hybrids with tailored activity profiles for specific cancer subtypes, such as those resistant to conventional endocrine therapies. elifesciences.orgmdpi.com
Computational and AI-Driven Design: The use of artificial intelligence and machine learning is set to revolutionize multi-target drug design. neurosciencenews.com These tools can analyze vast datasets to predict the activity of virtual compounds, screen for dual-target activity, and generate novel chemical structures that human chemists might not have considered, accelerating the discovery of new therapeutic candidates. neurosciencenews.com
Network Pharmacology: Instead of just focusing on two receptors, future multi-target drugs will be designed with a "network pharmacology" approach, considering the compound's effect on the entire cellular network to maximize therapeutic benefit while minimizing off-target effects. researchgate.net
The development of hybrid compounds like this compound has paved the way for a more integrated approach to drug discovery, offering promising new strategies for treating complex multifactorial diseases.
Q & A
Q. How can researchers mitigate attrition bias in long-term studies of this compound?
- Answer : Implement rigorous consent quizzes to ensure participant understanding, offer retention incentives (e.g., compensation), and use intention-to-treat analyses to handle missing data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
